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molecular formula C7H8N2O2 B1346499 1-Allyluracil CAS No. 25855-26-9

1-Allyluracil

Cat. No. B1346499
M. Wt: 152.15 g/mol
InChI Key: NDDLIGBQLZCCIZ-UHFFFAOYSA-N
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Patent
US07018786B2

Procedure details

2.5 g (104 mmol, 80% suspension) of NaH was added to a suspension of 10.5 g (93 mmol) uracil in 100 ml DMF and the reaction allowed to continue for 2 hours at room temperature. After 2 hours 10.73 mL (15 g, 123 mmol) allylbromide was added and the mixture heated for 2 hours at 70° C. The solvent was removed under reduced pressure and the residue treated with methylene chloride. The residue from the methylene chloride extract was a mixture of mono-allyl- and di-allyl-uracil. 5.5 g (39%) of 1-allyluracil was isolated by preparative column chromatography, using chlormoform/methanol 40:1 as eluant (m.p. 108–109° C., Lit. 105–109° C., Beilstein).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.73 mL
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:10]=[CH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5].[CH2:11](Br)[CH:12]=[CH2:13]>CN(C=O)C>[CH2:13]([N:3]1[CH:10]=[CH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH:12]=[CH2:11] |f:0.1|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10.5 g
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.73 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The residue from the methylene chloride extract
ADDITION
Type
ADDITION
Details
a mixture of mono-allyl- and di-allyl-uracil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)N1C(=O)NC(=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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